![molecular formula C16H21ClN2O3 B3976277 N-(3-chloro-4-methoxyphenyl)-N'-cycloheptylethanediamide](/img/structure/B3976277.png)
N-(3-chloro-4-methoxyphenyl)-N'-cycloheptylethanediamide
描述
The compound “N-(3-chloro-4-methoxyphenyl)-N’-cycloheptylethanediamide” is an amide, which is a type of organic compound. The name suggests that it has a cycloheptane ring (a seven-membered carbon ring), an amide group (-CONH2), and a phenyl ring with a methoxy (-OCH3) and a chloro (-Cl) substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as cycloheptylethanediamine) with an acid chloride (such as 3-chloro-4-methoxybenzoyl chloride). This is a common method for synthesizing amides .Molecular Structure Analysis
The molecular structure would be characterized by the presence of the cycloheptane ring, the phenyl ring, and the amide group. The methoxy and chloro substituents on the phenyl ring would contribute to the polarity of the molecule .Chemical Reactions Analysis
As an amide, this compound would be expected to undergo reactions typical of this class of compounds. For example, it could be hydrolyzed to give an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the polar methoxy and chloro substituents would likely make it more soluble in polar solvents than in nonpolar solvents .科学研究应用
Oncology: Treatment of Metastatic Solid Tumors
The compound AB001 has been investigated in a Phase 1 study for its potential as a PDL1 immunotherapy for patients with metastasized and locally advanced solid tumors . The study showed that AB001 was well-tolerated and demonstrated clinical benefit. It selectively destroys tumors without harming healthy cells .
Treatment of Various Cancers
AB001 is under development for the treatment of a variety of cancers, including biliary tract cancer, stomach cancer, colon cancer, breast cancer, carcinoid tumor, gallbladder cancer, pancreatic cancer, and lung cancer .
Treatment of Leukemia
AB001 is also being studied for the treatment of acute lymphocytic leukemia and acute myeloid leukemia .
Neuroprotection and Anti-neuroinflammatory Applications
There is ongoing research into the development of new triazole-pyrimidine derivatives, which could potentially include AB001, as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases .
Treatment of COVID-19
Interestingly, AB001 is also being studied for its potential application in the treatment of COVID-19 caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
未来方向
属性
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-cycloheptyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-22-14-9-8-12(10-13(14)17)19-16(21)15(20)18-11-6-4-2-3-5-7-11/h8-11H,2-7H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBQIPTXAHITDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。